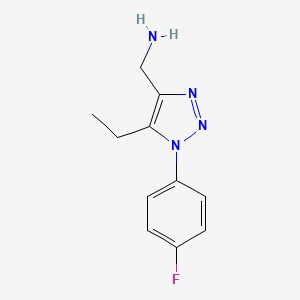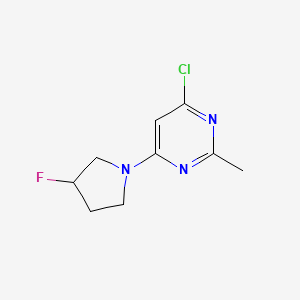
4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine
説明
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using various techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, the products of its reactions, etc.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.科学的研究の応用
Synthesis and Reactivity
The synthesis and chemical reactivity of fluoropyrimidines and their derivatives have been a subject of interest. For example, studies have demonstrated the synthesis of simple fluoropyrimidines and their reactions, indicating that fluoropyrimidines react significantly faster than other halogenopyrimidines, providing insights into their unique chemical behaviors (Brown & Waring, 1974). Additionally, investigations into the halogen/halogen displacement in pyridines and other heterocycles, including chloropyrimidines, highlight their potential utility in synthetic organic chemistry (Schlosser & Cottet, 2002).
Medicinal Chemistry Applications
Fluoropyrrolidine derivatives have been highlighted for their significance in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected fluoropyrrolidine-2-carbonyl fluorides showcases their utility as synthons for medicinal applications (Singh & Umemoto, 2011). Another study provides a comprehensive analysis of a molecule acting as an alpha-2-imidazoline receptor agonist antihypertensive agent, offering insights into its molecular structure and potential therapeutic benefits (Aayisha et al., 2019).
Structural Analysis and Characterization
The crystal and molecular structures of compounds containing chloro and methyl groups on the pyrimidine ring have been extensively studied to understand their conformational and structural properties. For instance, the crystal structures of benzyl-(chloromethylpyrimidin-yl)amine compounds have been determined, providing valuable information on their molecular conformations and potential applications (Odell et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It’s important for handling, storage, and disposal of the compound.
将来の方向性
This could involve potential applications of the compound, areas where further research is needed, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information about many different compounds, including their properties, uses, safety information, and more. If you’re looking for information about a specific aspect of the compound (like its synthesis or its mechanism of action), scientific articles and reviews can also be very helpful. They often contain detailed, up-to-date information about a specific topic. You can find these through databases like PubMed or Web of Science. If you’re at a university, your institution probably has access to these resources. If not, you might be able to access them through a local library. I hope this helps! Let me know if you have any other questions.
特性
IUPAC Name |
4-chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c1-6-12-8(10)4-9(13-6)14-3-2-7(11)5-14/h4,7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWYZWORQUSVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
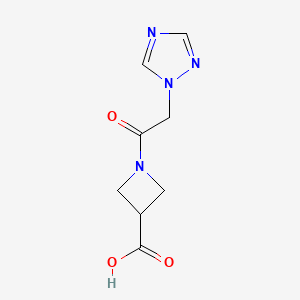
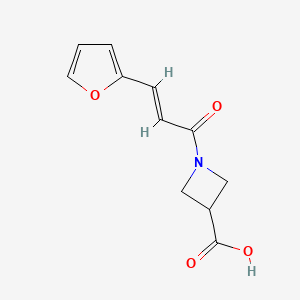
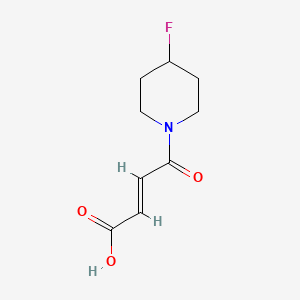
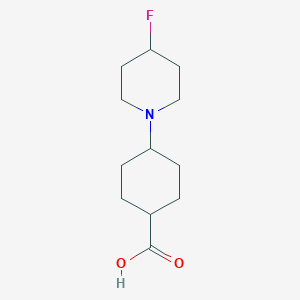
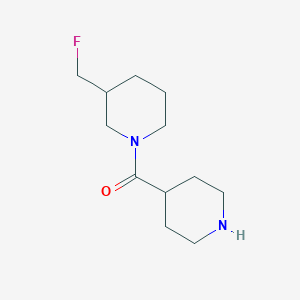
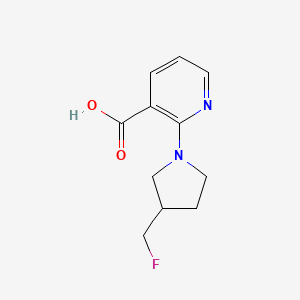
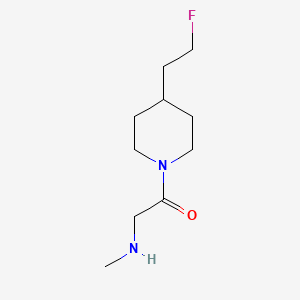
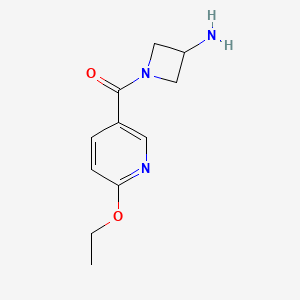
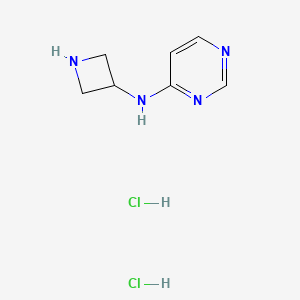
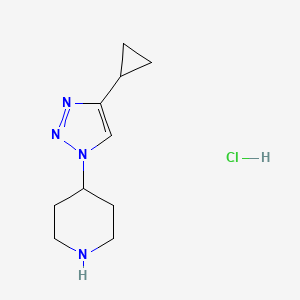
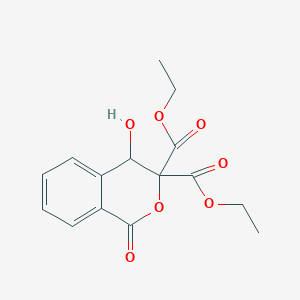
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
